Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride
Overview
Description
Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities .
Preparation Methods
The synthesis of Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under specific conditions.
Attachment of the Pyridin-3-yl Group: The pyridin-3-yl group is introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the azetidine precursor.
Formation of the Methanone Group: The methanone group is typically introduced through oxidation reactions, where the corresponding alcohol or aldehyde is oxidized to form the ketone.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine or pyridine rings.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: It is used in the development of new materials and chemical processes in the industry.
Mechanism of Action
The mechanism of action of Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride can be compared with other similar compounds, such as:
Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride: This compound has a similar structure but with the pyridine ring attached at a different position.
Azetidin-3-yl(pyridin-4-yl)methanone dihydrochloride: Another similar compound with the pyridine ring attached at the 4-position.
Azetidin-3-yl(phenyl)methanone dihydrochloride: This compound has a phenyl group instead of a pyridine ring.
The uniqueness of this compound lies in its specific structural arrangement, which can lead to distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
azetidin-3-yl(pyridin-3-yl)methanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.2ClH/c12-9(8-5-11-6-8)7-2-1-3-10-4-7;;/h1-4,8,11H,5-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFNZXVJGPLIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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